5-(2-Aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one
CAS No.:
Cat. No.: VC17543696
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H18N2O2 |
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Molecular Weight | 186.25 g/mol |
IUPAC Name | 5-(2-aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C9H18N2O2/c1-9(2,3)11-6-7(4-5-10)13-8(11)12/h7H,4-6,10H2,1-3H3 |
Standard InChI Key | IOYSVVZLJFDKDS-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)N1CC(OC1=O)CCN |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The core structure of 5-(2-aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one consists of a five-membered oxazolidinone ring system. Key substituents include:
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3-tert-Butyl group: A branched alkyl moiety providing steric protection to the nitrogen atom, potentially influencing ring conformation and intermolecular interactions .
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5-(2-Aminoethyl) side chain: A primary amine separated from the ring by a two-carbon spacer, enabling hydrogen bonding and derivatization opportunities .
The IUPAC name derives from this substitution pattern: 3-tert-butyl-5-(2-aminoethyl)-1,3-oxazolidin-2-one. Computational descriptors from PubChem-related entries indicate a hydrogen bond donor count of 1 and acceptor count of 3, consistent with the amine and carbonyl functionalities .
Table 1: Comparative Molecular Properties
*Estimated via analog comparison .
Spectroscopic Characterization
While experimental spectral data for 5-(2-aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one remain unpublished, related oxazolidinones exhibit diagnostic features:
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¹³C NMR: Carbonyl resonances near 155–160 ppm, with tert-butyl carbons between 25–30 ppm .
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IR Spectroscopy: Stretching vibrations at ~1750 cm⁻¹ (C=O) and ~3350 cm⁻¹ (N-H) .
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Mass Spectrometry: Predominant fragments likely include m/z 100 (oxazolidinone ring) and m/z 57 (tert-butyl) .
Synthetic Methodologies
Epoxy Carbamate Ring-Opening Strategy
A breakthrough in oxazolidinone synthesis involves converting epoxy carbamates via nucleophilic ring opening followed by intramolecular acyl substitution . This one-pot method achieves 55–99% yields across diverse substrates and avoids harsh conditions:
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Epoxide Activation: Treatment of glycidyl carbamates with nucleophiles (e.g., amines) initiates ring opening.
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Cyclization: Base-mediated intramolecular attack of the amine on the carbonyl forms the oxazolidinone core .
Applying this to 5-(2-aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one would require:
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Starting with tert-butyl glycidyl carbamate
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Employing ethylenediamine as the nucleophile
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Optimizing reaction temperature (60–80°C) and base (e.g., K₂CO₃) .
Alternative Routes
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Urethane Cyclization: Heating N-(2-aminoethyl)-N-tert-butyl carbamates with phosgene equivalents, though less atom-economical .
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Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic precursors, enabling enantioselective synthesis .
Reactivity and Functionalization
The 2-aminoethyl side chain offers multiple modification sites:
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Amide Formation: Acylation with carboxylic acids or activated esters under standard peptide coupling conditions .
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Schiff Base Generation: Condensation with aldehydes/ketones to form imines for metal coordination complexes .
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Mannich Reactions: Alkylation of the amine with formaldehyde and nucleophiles to create branched architectures .
The tert-butyl group enhances stability against ring-opening nucleophiles while potentially complicating chromatographic purification due to hydrophobicity .
Applications in Drug Discovery
Though direct studies on 5-(2-aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one are sparse, oxazolidinones broadly serve as:
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Antibiotic Precursors: Linezolid-like agents targeting bacterial ribosomes .
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Chiral Auxiliaries: Inducing stereoselectivity in aldol and Diels-Alder reactions .
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Protease Inhibitors: Transition-state mimics in serine protease inhibition .
Notably, the ethylenediamine moiety in this derivative could facilitate metal chelation, suggesting potential in catalytic or diagnostic applications .
Future Research Directions
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Pharmacological Profiling: Screen for antimicrobial or antiviral activity given structural similarities to known bioactive oxazolidinones .
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Catalytic Applications: Explore use in asymmetric catalysis leveraging the chiral center and amine functionality .
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Polymer Chemistry: Investigate incorporation into polyurethanes or epoxy resins as crosslinking agents .
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